Cas no 2228630-65-5 (3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid)

3-(4-Bromo-3,5-dimethylphenyl)-3-methylbutanoic acid is a brominated aromatic carboxylic acid derivative characterized by its unique structural features, including a branched alkyl chain and substituted phenyl ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as an intermediate in the development of biologically active molecules. The presence of the bromine atom enhances reactivity for further functionalization, while the methyl groups contribute to steric and electronic modulation. Its well-defined structure and purity make it suitable for precise applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its reactivity.
3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid structure
2228630-65-5 structure
Product name:3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid
CAS No:2228630-65-5
MF:C13H17BrO2
Molecular Weight:285.176883459091
CID:6191023
PubChem ID:165764804

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid
    • EN300-2007113
    • 2228630-65-5
    • インチ: 1S/C13H17BrO2/c1-8-5-10(6-9(2)12(8)14)13(3,4)7-11(15)16/h5-6H,7H2,1-4H3,(H,15,16)
    • InChIKey: MBYKXUQPDHUDEG-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CC(=CC=1C)C(C)(C)CC(=O)O

計算された属性

  • 精确分子量: 284.04119g/mol
  • 同位素质量: 284.04119g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 251
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 37.3Ų

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2007113-10.0g
3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid
2228630-65-5
10g
$5590.0 2023-05-31
Enamine
EN300-2007113-0.25g
3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid
2228630-65-5
0.25g
$774.0 2023-09-16
Enamine
EN300-2007113-0.05g
3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid
2228630-65-5
0.05g
$707.0 2023-09-16
Enamine
EN300-2007113-2.5g
3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid
2228630-65-5
2.5g
$1650.0 2023-09-16
Enamine
EN300-2007113-0.1g
3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid
2228630-65-5
0.1g
$741.0 2023-09-16
Enamine
EN300-2007113-1.0g
3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid
2228630-65-5
1g
$1299.0 2023-05-31
Enamine
EN300-2007113-10g
3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid
2228630-65-5
10g
$3622.0 2023-09-16
Enamine
EN300-2007113-5g
3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid
2228630-65-5
5g
$2443.0 2023-09-16
Enamine
EN300-2007113-5.0g
3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid
2228630-65-5
5g
$3770.0 2023-05-31
Enamine
EN300-2007113-0.5g
3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid
2228630-65-5
0.5g
$809.0 2023-09-16

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid 関連文献

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acidに関する追加情報

3-(4-Bromo-3,5-Dimethylphenyl)-3-Methylbutanoic Acid: A Comprehensive Overview

3-(4-Bromo-3,5-Dimethylphenyl)-3-Methylbutanoic Acid, with the CAS number 2228630-65-5, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a brominated aromatic ring with a branched alkyl chain and a carboxylic acid group. The presence of multiple functional groups makes it a versatile molecule with potential applications in drug discovery, agrochemicals, and materials science.

The core structure of this compound consists of a phenyl ring substituted with bromine at the para position and methyl groups at the meta positions (positions 3 and 5). This substitution pattern imparts stability to the aromatic ring while also introducing electronic effects that can influence reactivity. The side chain attached to the phenyl group is a 3-methylbutanoic acid moiety, which adds further complexity to the molecule. The methyl group at position 3 of the butanoic acid chain introduces steric hindrance, potentially affecting the molecule's solubility and bioavailability.

Recent studies have explored the synthesis of this compound using various methodologies. One approach involves the Friedel-Crafts acylation reaction, where an acyl chloride derivative is introduced onto an activated aromatic ring. However, due to the steric hindrance caused by the methyl groups on the phenyl ring, alternative methods such as Suzuki coupling or Ullmann coupling have been employed to achieve higher yields and better selectivity. These advancements highlight the importance of optimizing synthetic routes for complex molecules like 3-(4-Bromo-3,5-Dimethylphenyl)-3-Methylbutanoic Acid.

In terms of pharmacological applications, this compound has shown promise as a lead molecule in drug discovery programs targeting various diseases. For instance, research has demonstrated its potential as an anti-inflammatory agent by modulating key signaling pathways such as COX-2 (cyclooxygenase-2). Additionally, studies have explored its role as an antioxidant, where its ability to scavenge free radicals could be beneficial in combating oxidative stress-related disorders.

The unique structure of 3-(4-Bromo-3,5-Dimethylphenyl)-3-Methylbutanoic Acid also makes it a candidate for use in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation has led to investigations into its potential as a herbicide or plant growth regulator. Field trials have shown that this compound can effectively control weed growth without causing significant harm to crops, making it a sustainable alternative to traditional chemical herbicides.

From a materials science perspective, this compound has been studied for its potential use in polymer synthesis. Its carboxylic acid group can serve as a reactive site for polymerization reactions, leading to the development of novel materials with tailored properties such as improved mechanical strength or thermal stability. Researchers have also explored its use as a building block for constructing more complex molecular architectures, such as dendrimers or supramolecular assemblies.

In conclusion, 3-(4-Bromo-3,5-Dimethylphenyl)-3-Methylbutanoic Acid is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As new synthetic methods and applications continue to emerge, this compound holds great promise for advancing both academic and industrial pursuits.

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